molecular formula C14H14ClNOS B1208760 2-Oxoticlopidine CAS No. 83427-51-4

2-Oxoticlopidine

Cat. No.: B1208760
CAS No.: 83427-51-4
M. Wt: 279.8 g/mol
InChI Key: DJZQIXWGIZIETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoticlopidine (M2) is a pharmacologically active metabolite of the antiplatelet drug ticlopidine, formed via cytochrome P450 (CYP)-mediated oxidation of the thiophene ring . This metabolite is generated by both human CYP2B6 and rabbit CYP2B4 enzymes, albeit with slight differences in efficiency depending on the enzyme-substrate interaction . Structurally, this compound arises from the oxidation of the sulfur-containing thiophene moiety, distinguishing it from other metabolites derived from the tetrahydropyridine ring .

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZQIXWGIZIETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003423
Record name 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83427-51-4
Record name Pcr 3787
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083427514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxoticlopidine typically involves the oxidation of ticlopidine. The process can be carried out using various oxidizing agents. One common method involves the use of cytochrome P450 enzymes, which facilitate the oxidation of the thiophene ring in ticlopidine to form this compound . The reaction conditions generally include the presence of a suitable solvent and controlled temperature to ensure the desired conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts or chemical oxidants to achieve efficient conversion. The reaction parameters, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity. The product is then purified using standard techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxoticlopidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various metabolites.

    Reduction: Reduction reactions can convert this compound back to its precursor forms.

    Substitution: The chlorophenyl group in the compound can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of this compound, as well as substituted derivatives depending on the reagents used .

Scientific Research Applications

Chemistry

2-Oxoticlopidine serves as a reference compound in studies focused on the metabolism of ticlopidine and related compounds. Its unique structure allows researchers to investigate metabolic pathways and the effects of various oxidizing agents.

Biology

Research into the biological role of this compound primarily centers on its metabolic pathways. The compound is studied for its interactions within biological systems and its potential effects on platelet aggregation.

Medicine

The pharmacological effects of this compound have garnered attention for their therapeutic applications. It is particularly noted for its anti-platelet activity, which is crucial in preventing thrombotic events.

Industry

In pharmaceuticals, this compound is used in drug development and studies related to drug metabolism and pharmacokinetics. Its role as an active metabolite makes it essential for understanding the efficacy of ticlopidine.

Metabolism and Formation

The metabolism of ticlopidine involves several cytochrome P450 isoforms:

CYP IsoformRole
CYP1A2Initial oxidation of ticlopidine
CYP2B6Significant contributor to 2-oxo formation
CYP2C19Minor role in metabolism
CYP2D6Involved in minor metabolic pathways

These enzymes facilitate the conversion of ticlopidine into this compound, highlighting its importance as an intermediate metabolite.

Pharmacological Activity

Research indicates that this compound possesses notable anti-platelet activity. In vitro studies show that it effectively inhibits adenosine diphosphate-induced platelet aggregation in a concentration-dependent manner.

Case Study: Anti-Platelet Activity

In a controlled study involving human platelets, this compound demonstrated significant inhibition of aggregation at concentrations up to 100 µM. This reinforces its role as an active metabolite essential for the clinical efficacy of ticlopidine.

Clinical Implications

The anti-platelet properties of this compound have significant implications for patients with cardiovascular diseases. Long-term administration has shown to reduce thrombotic event risks, making it a valuable compound in managing atherosclerotic conditions.

Mechanism of Action

2-Oxoticlopidine exerts its effects by inhibiting platelet aggregation. The active metabolite of ticlopidine, which includes this compound, prevents the binding of adenosine diphosphate to its platelet receptor. This inhibition impairs the activation of the glycoprotein GPIIb/IIIa complex, thereby reducing platelet aggregation .

Comparison with Similar Compounds

Table 1. Kinetic Parameters for Key Metabolites

Metabolite Enzyme Rmax (Peak Area/IS Area) kact (min⁻¹)*
This compound (M2) CYP2B6 0.94 0.1 (7-EFC substrate)
CYP2B4 0.72 0.02 (7-EFC substrate)
Hydroxyticlopidine (M1) CYP2B6 4-fold higher than CYP2B4 N.D.
Ticlopidine N-oxide (M5) CYP2B4 7-fold higher than CYP2B6 N.D.

*Data derived from substrate-specific kact values (Table 5 in ). N.D. = Not determined.

Structural and Functional Differences

  • Reactivity : this compound and TSOD (M6) are products of thiophene oxidation, but M2 is a stable oxo-derivative, whereas M6 is a reactive dimer implicated in enzyme inhibition .
  • Enzyme Specificity : CYP2B6 favors thiophene oxidation (M2, M6), while CYP2B4 preferentially oxidizes the tetrahydropyridine ring (M4, M5) .

Mechanistic Insights

  • CYP2B6 : The thiophene ring’s proximity to the heme iron promotes S-oxidation, leading to M2 and M6. The radical cation intermediate partitions based on steric and electronic factors .
  • CYP2B4 : The tetrahydropyridine ring is positioned closer to the heme, favoring nitrogen oxidation (M4, M5) over thiophene modifications .

Biological Activity

2-Oxoticlopidine is a significant metabolite of ticlopidine, a thienopyridine derivative primarily used as an antiplatelet agent. Understanding the biological activity of this compound is essential for elucidating its pharmacological effects and potential therapeutic applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Metabolism and Formation

The metabolism of ticlopidine involves multiple cytochrome P450 (CYP) isoforms, primarily CYP1A2, CYP2B6, CYP2C19, and CYP2D6. These enzymes facilitate the conversion of ticlopidine to this compound, which acts as an intermediate metabolite in the formation of active thiol metabolites that exhibit pharmacological effects .

Table 1: Cytochrome P450 Isoforms Involved in Ticlopidine Metabolism

CYP Isoform Role
CYP1A2Initial oxidation of ticlopidine
CYP2B6Significant contributor to 2-oxo formation
CYP2C19Minor role in metabolism
CYP2D6Involved in minor metabolic pathways

Pharmacological Activity

Research indicates that this compound possesses anti-platelet activity, which is crucial for its therapeutic efficacy. Studies have shown that it inhibits adenosine diphosphate (ADP)-induced platelet aggregation, suggesting its role as an active metabolite in preventing thrombotic events .

Case Study: Anti-Platelet Activity

In vitro studies demonstrated that this compound effectively inhibited platelet aggregation in human platelets. The inhibition was concentration-dependent, with significant effects observed at higher concentrations (up to 100 µM) . This reinforces the notion that the bioactivation of ticlopidine through its metabolites is vital for its clinical efficacy.

The mechanism by which this compound exerts its effects involves covalent modification of platelet receptors, leading to irreversible inhibition of platelet aggregation. This action is mediated by the formation of disulfide bonds between the metabolite and cysteine residues on platelet glycoproteins .

Table 2: Mechanistic Insights into this compound Action

Mechanism Description
Covalent ModificationForms disulfide bonds with platelet glycoproteins
Irreversible InhibitionPrevents ADP-induced aggregation
Enzyme InvolvementRequires CYP-mediated metabolism for activation

Clinical Implications

The anti-platelet properties of this compound have significant clinical implications. It has been shown to reduce the risk of thrombotic events in patients with atherosclerotic diseases. Long-term administration leads to sustained inhibition of platelet function, which is beneficial for patients at risk of cardiovascular events .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways leading to the formation of 2-Oxoticlopidine in vitro?

  • Methodological Answer : this compound (M2) is formed via oxidation of the thiophene ring of ticlopidine by cytochrome P450 enzymes, particularly CYP2B6 and CYP2B4. In vitro studies using reconstituted enzyme systems and kinetic modeling (e.g., first-order exponential rate equations) are critical for identifying metabolite profiles. Researchers should employ LC-MS/MS to track metabolite formation and compare species-specific enzyme kinetics (e.g., human CYP2B6 vs. rabbit CYP2B4) to confirm pathways .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. Ensure chromatographic separation parameters (e.g., column type, mobile phase) are optimized to resolve this compound from structurally similar metabolites like ticlopidine N-oxide or TSOD .

Q. How can researchers ensure reproducibility in synthesizing this compound for experimental use?

  • Methodological Answer : Detailed protocols must specify reagent sources (e.g., manufacturer, catalog number), reaction conditions (temperature, pH), and purification methods (e.g., column chromatography). Cross-validate synthetic yields and purity via NMR, HPLC, and elemental analysis. Reference for equipment specifications (e.g., texture analyzers) and for material reproducibility guidelines .

Advanced Research Questions

Q. How can contradictory findings regarding the enzymatic kinetics of this compound formation across species be systematically addressed?

  • Methodological Answer : Discrepancies in metabolite ratios (e.g., CYP2B6 vs. CYP2B4 activity) require comparative kinetic studies using standardized substrates (e.g., bupropion, 7-EFC) and enzyme inhibition assays. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use structural modeling (e.g., X-ray crystallography) to assess active-site variations between species .

Q. What experimental strategies are effective in elucidating the role of CYP2B6 in this compound metabolism compared to other cytochrome P450 isoforms?

  • Methodological Answer : Conduct isoform-specific inhibition assays using chemical inhibitors (e.g., thioTEPA for CYP2B6) or recombinant enzyme systems. Pair these with siRNA knockdowns in hepatocyte models to isolate CYP2B6 contributions. Cross-reference metabolite profiles with clinical pharmacokinetic data to validate in vitro findings .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to quantify EC50/IC50 values. Employ ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For longitudinal toxicity data, mixed-effects models account for intra-subject variability. Ensure raw data is archived in supplementary materials with explicit metadata .

Guidelines for Data Presentation

  • Tables/Figures : Present kinetic parameters (e.g., kobsk_{\text{obs}}, RmaxR_{\text{max}}) in tables, avoiding redundancy with text. Use line graphs for time-dependent metabolite formation (see , Figure 4). Reference for copyright guidelines on composite figures .
  • Reproducibility : Adhere to ’s specifications for reagent/equipment details and ’s emphasis on methodological transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxoticlopidine
Reactant of Route 2
Reactant of Route 2
2-Oxoticlopidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.